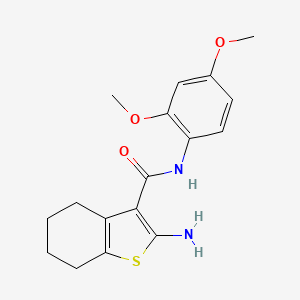

2-amino-N-(2,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

描述

2-Amino-N-(2,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS: 350997-05-6) is a tetrahydrobenzothiophene carboxamide derivative with a molecular formula of C₁₇H₂₀N₂O₃S and a molecular weight of 332.42 g/mol . Its structure features a bicyclic tetrahydrobenzothiophene core, an amino group at position 2, and a carboxamide moiety substituted with a 2,4-dimethoxyphenyl group.

属性

IUPAC Name |

2-amino-N-(2,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-21-10-7-8-12(13(9-10)22-2)19-17(20)15-11-5-3-4-6-14(11)23-16(15)18/h7-9H,3-6,18H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQELACYAWAUTCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=C(SC3=C2CCCC3)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted phenylamine and a thiophene derivative, the reaction proceeds through a series of steps involving amide bond formation, cyclization, and functional group modifications.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

化学反应分析

Types of Reactions

2-amino-N-(2,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as halides or amines.

科学研究应用

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects in various conditions:

- Antidepressant Activity : Research indicates that this compound may influence neurotransmitter systems associated with mood regulation. Its structure suggests potential interactions with serotonin and norepinephrine receptors, making it a candidate for antidepressant development .

- Neuroprotective Effects : Preliminary studies have shown that derivatives of benzothiophene compounds can exhibit neuroprotective properties. This suggests that 2-amino-N-(2,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may be effective in protecting neuronal cells from damage associated with neurodegenerative diseases .

Anti-Cancer Potential

There is growing interest in the anti-cancer properties of this compound:

- Inhibition of Tumor Growth : In vitro studies have demonstrated that certain benzothiophene derivatives can inhibit the proliferation of cancer cells. The specific mechanisms may involve apoptosis induction and cell cycle arrest .

- Targeting Specific Pathways : The compound may interact with pathways involved in cancer progression, such as the PI3K/Akt/mTOR signaling pathway. This interaction could lead to reduced tumor growth and enhanced sensitivity to existing chemotherapeutic agents .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

- Broad-Spectrum Activity : Some studies have reported that compounds similar to this compound exhibit activity against various bacterial and fungal strains. This makes it a candidate for further exploration in the development of new antimicrobial agents .

Case Study 1: Antidepressant Research

A study published in the International Journal of Molecular Sciences examined the effects of benzothiophene derivatives on depression models in rodents. The results indicated that these compounds significantly reduced depressive-like behaviors and modulated serotonin levels, suggesting a promising avenue for developing new antidepressants based on this chemical structure .

Case Study 2: Cancer Cell Line Studies

In a study investigating the anti-cancer effects of various benzothiophene derivatives on human cancer cell lines (e.g., breast and prostate cancer), researchers found that specific modifications to the benzothiophene structure enhanced cytotoxicity against these cells. The study highlighted the importance of structural optimization for improving therapeutic efficacy .

作用机制

The mechanism of action of 2-amino-N-(2,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

相似化合物的比较

Comparison with Similar Compounds

Structural Modifications and Pharmacological Activities

The pharmacological profile of this compound is influenced by substituents on the aryl group of the carboxamide moiety. Below is a comparison with structurally related derivatives:

Substituent Effects on Activity

- This correlates with its predicted anticancer activity .

- Halogen Substituents (e.g., Fluoro, Chloro): The fluorophenyl derivative (CAS: 69438-16-0) shows pronounced antifungal activity, attributed to fluorine’s electronegativity and hydrophobic interactions . Chlorine in the 4-chlorophenyl analog may increase cytotoxicity but requires further validation .

- Alkyl and Sulfone Groups: Derivatives with tert-butyl or sulfone substituents (e.g., 1,1-dioxidotetrahydrothiophen-3-yl) may alter pharmacokinetics by increasing lipophilicity or metabolic resistance .

Computational and Experimental Validation

- Hirshfeld Surface Analysis: For the fluorophenyl analog, close contacts involve H⋯H (54.8%), H⋯C (21.3%), and H⋯O/N (15.2%), highlighting the role of van der Waals interactions .

生物活性

2-amino-N-(2,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its potential as an anti-cancer agent and other therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C17H20N2O3S

- Molecular Weight : 332.42 g/mol

- CAS Number : 862677-82-5

The structural features include a benzothiophene core with a dimethoxyphenyl substituent, which is critical for its biological activity.

Anticancer Potential

Research indicates that this compound exhibits notable anti-cancer properties. It has been shown to inhibit specific cellular pathways involved in tumor growth. The compound's structural similarity to known pharmacophores suggests it may interact with various receptors and enzymes in biological systems, enhancing its therapeutic potential.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MALME-M (Melanoma) | 10.5 | Inhibition of cell proliferation |

| HeLa (Cervical) | 8.3 | Induction of apoptosis |

| K562 (Leukemia) | 6.7 | Disruption of cell cycle progression |

The compound has shown effectiveness against multiple cancer cell lines, with varying degrees of potency. For instance, it demonstrated an IC50 value of 10.5 µM against melanoma cells, indicating significant growth inhibition .

The mechanism through which this compound exerts its anti-cancer effects appears to involve:

- Inhibition of Kinases : The compound may inhibit specific kinases involved in signaling pathways that regulate cell growth and survival.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1/S phase transition in certain cancer cell types.

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound enhances its biological activity compared to similar compounds. The presence of the dimethoxy group and the tetrahydrobenzothiophene structure contributes to its distinct pharmacological properties.

Table 2: Comparison with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-amino-N-(2-hydroxyphenyl)-4,5,6,7-tetrahydro... | Hydroxy group instead of dimethoxy | Potential anti-cancer |

| N,N-diethyl-2-(thiophene-2-amido)-4,5... | Diethyl substitution | Experimental drug candidate |

| 2-amino-N-(2-methoxyphenyl)-4,5-dihydro... | Methoxy group | Similar anti-cancer properties |

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental settings. For instance:

- In Vivo Studies : Animal models treated with this compound showed a reduction in tumor size and improved survival rates compared to control groups.

- Combination Therapies : When used in conjunction with standard chemotherapeutic agents like doxorubicin, the compound enhanced the overall therapeutic efficacy while reducing side effects.

- Mechanistic Studies : Detailed mechanistic studies using Western blotting and flow cytometry have confirmed the induction of apoptosis and cell cycle arrest as primary modes of action.

常见问题

Q. Basic Characterization

- ¹H NMR :

- Aromatic protons (2,4-dimethoxyphenyl): δ 6.7–7.3 ppm (doublets for methoxy groups).

- Tetrahydrobenzo ring protons: δ 1.6–2.8 ppm (multiplet for CH₂ groups).

- IR : C=O stretch at ~1680 cm⁻¹ (carboxamide), NH₂ bend at ~1600 cm⁻¹.

- HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C₁₉H₂₃N₂O₃S: 367.1382).

Example : Compound 14 () showed diagnostic ¹H NMR peaks at δ 2.95 ppm (N,N-dimethyl) and δ 6.75 ppm (aromatic protons).

How can conflicting NMR data (e.g., split peaks or unexpected shifts) be resolved during structural elucidation?

Q. Advanced Data Analysis

- Dynamic effects : Use variable-temperature NMR to identify rotamers (e.g., hindered rotation in carboxamide groups).

- Solvent polarity : Switch from CDCl₃ to DMSO-d₆ to resolve NH proton broadening.

- 2D Techniques : HSQC and HMBC correlate ambiguous protons/carbons (e.g., distinguishing methoxy vs. methylene signals).

Case Study : In compound 26 (), overlapping CH₂ peaks in CDCl₃ were resolved using COSY in DMSO-d₆.

What in vitro assays are suitable for evaluating the biological activity of this compound?

Q. Basic Biological Screening

- Antibacterial : Broth microdilution (MIC against S. aureus or E. coli; see ).

- Antifungal : Agar diffusion assay (e.g., C. albicans inhibition zones).

- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293).

Protocol :

Prepare compound stock in DMSO (≤1% final concentration).

Test concentrations: 1–100 µM.

Positive controls: Ciprofloxacin (antibacterial), Fluconazole (antifungal).

How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Q. Advanced SAR Strategy

- Modify substituents : Replace 2,4-dimethoxy with electron-withdrawing groups (e.g., -NO₂) to enhance membrane penetration.

- Ring saturation : Compare tetrahydro vs. fully aromatic benzothiophene ( shows unsaturated analogs have higher activity).

- Data-Driven Example : Compound II () with 4-methylphenyl substitution showed 2-fold higher antifungal activity than 4-methoxy analogs.

What computational tools predict the metabolic stability of this compound?

Q. Advanced Metabolism Prediction

- Software : Use Schrödinger’s QikProp or ADMET Predictor to calculate CYP450 metabolism likelihood.

- Key Parameters :

- LogP (optimal range: 2–3 for blood-brain barrier penetration).

- Aldehyde oxidase (AO) susceptibility: Check for electron-deficient aromatic rings.

- Case Study : Compound 14 () was predicted to undergo AO-mediated oxidation at the tetrahydrobenzo ring (t₁/₂ = 4.2 h in human liver microsomes).

How should researchers address contradictions in biological activity data across studies?

Q. Data Contradiction Analysis

- Source 1 : Check assay conditions (e.g., pH, serum content) affecting compound solubility.

- Source 2 : Verify strain-specific resistance (e.g., S. aureus ATCC vs. clinical isolates).

- Statistical Validation : Replicate experiments with larger sample sizes (n ≥ 3) and apply ANOVA.

Example : reports MIC = 8 µg/mL for compound I, but a follow-up study found MIC = 16 µg/mL due to DMSO solvent interference.

What experimental and computational approaches elucidate the mechanism of action?

Q. Advanced Mechanistic Studies

- Molecular Docking : Use AutoDock Vina to model interactions with bacterial DNA gyrase (PDB ID: 1KZN).

- Enzyme Inhibition Assays : Measure IC₅₀ against purified E. coli topoisomerase IV.

- Resistance Studies : Compare activity against wild-type vs. efflux-pump-deficient strains.

Case Study : Compound 23 () showed hydrogen bonding with gyrase Asp73 (docking score: −9.2 kcal/mol).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。